Cas no 866132-07-2 (N-(3-Chloro-4-methoxybenzyl)-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarboxamide)
N-(3-Chloro-4-methoxybenzyl)-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(3-CHLORO-4-METHOXYBENZYL)-4-(4-METHOXYPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE
- N-(3-Chloro-4-methoxybenzyl)-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarboxamide
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N-(3-Chloro-4-methoxybenzyl)-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N160910-25mg |
N-(3-Chloro-4-methoxybenzyl)-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarboxamide |
866132-07-2 | 25mg |
$ 230.00 | 2022-06-03 | ||
| TRC | N160910-50mg |
N-(3-Chloro-4-methoxybenzyl)-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarboxamide |
866132-07-2 | 50mg |
$ 380.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626220-1mg |
N-(3-chloro-4-methoxybenzyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide |
866132-07-2 | 98% | 1mg |
¥464.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626220-5mg |
N-(3-chloro-4-methoxybenzyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide |
866132-07-2 | 98% | 5mg |
¥661.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626220-10mg |
N-(3-chloro-4-methoxybenzyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide |
866132-07-2 | 98% | 10mg |
¥800.00 | 2024-04-27 | |
| A2B Chem LLC | AI74257-1mg |
N-[(3-chloro-4-methoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide |
866132-07-2 | >90% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AI74257-5mg |
N-[(3-chloro-4-methoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide |
866132-07-2 | >90% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AI74257-10mg |
N-[(3-chloro-4-methoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide |
866132-07-2 | >90% | 10mg |
$240.00 | 2024-04-19 | |
| A2B Chem LLC | AI74257-500mg |
N-[(3-chloro-4-methoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide |
866132-07-2 | >90% | 500mg |
$720.00 | 2024-04-19 | |
| A2B Chem LLC | AI74257-1g |
N-[(3-chloro-4-methoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide |
866132-07-2 | >90% | 1g |
$1295.00 | 2024-04-19 |
N-(3-Chloro-4-methoxybenzyl)-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarboxamide Suppliers
N-(3-Chloro-4-methoxybenzyl)-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarboxamide Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on N-(3-Chloro-4-methoxybenzyl)-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarboxamide
N-(3-Chloro-4-methoxybenzyl)-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarboxamide: A Comprehensive Overview
The compound with CAS No 866132-07-2, known as N-(3-Chloro-4-methoxybenzyl)-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a tetrahydro-pyrazine ring system, a benzyl group substituted with chlorine and methoxy groups, and a phenyl group also bearing a methoxy substituent. These structural elements contribute to its potential biological activity and make it a promising candidate for various therapeutic applications.
Recent studies have highlighted the importance of tetrahydro-pyrazine derivatives in drug discovery. The tetrahydro-pyrazine ring, a six-membered ring containing two nitrogen atoms, is known for its ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors. In the case of N-(3-Chloro-4-methoxybenzyl)-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarboxamide, the presence of this ring system enhances its pharmacokinetic properties, including bioavailability and metabolic stability. The substitution pattern on the benzyl and phenyl groups further modulates these properties, making the compound suitable for targeting specific biological pathways.
The methoxy groups attached to both the benzyl and phenyl rings play a crucial role in the compound's activity. Methoxy substitution is known to increase lipophilicity, which can enhance the molecule's ability to cross cellular membranes and bind to target proteins. Additionally, the chlorine atom on the benzyl group introduces electron-withdrawing effects, which can influence the compound's reactivity and selectivity. These structural features collectively contribute to the compound's potential as a lead molecule in drug development.
Recent research has focused on evaluating the biological activity of N-(3-Chloro-4-methoxybenzyl)-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarboxamide in various disease models. For instance, studies have demonstrated its potential as an anti-inflammatory agent by inhibiting key inflammatory pathways such as COX-2 (cyclooxygenase-2) and NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells). The compound has also shown promise in anticancer studies, where it exhibits selective cytotoxicity against cancer cell lines while sparing normal cells. These findings underscore its potential as a multitargeted therapeutic agent.
The synthesis of N-(3-Chloro-4-methoxybenzyl)-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarboxamide involves a series of well-established organic reactions, including nucleophilic substitutions, condensations, and cyclizations. Researchers have optimized the synthetic route to achieve high yields and purity, ensuring that the compound is suitable for preclinical testing. The use of environmentally friendly reagents and conditions has also been emphasized to align with green chemistry principles.
In terms of applications, N-(3-Chloro-4-methoxybenzyl)-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarboxamide holds significant potential in the development of novel therapeutics for chronic inflammatory diseases, cancer, and other conditions where modulation of specific molecular targets is required. Its unique combination of structural features and biological activities makes it a valuable addition to the arsenal of compounds being explored for drug discovery.
Future research directions for this compound include further optimization of its pharmacokinetic properties through structural modifications, as well as in-depth mechanistic studies to elucidate its mode of action at molecular levels. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression from the laboratory to clinical trials.
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